molecular formula C19H21N3O2 B2923235 2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diisopropyl-2-oxoacetamide CAS No. 866010-85-7

2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diisopropyl-2-oxoacetamide

Cat. No.: B2923235
CAS No.: 866010-85-7
M. Wt: 323.396
InChI Key: BDGJONZFLQQPEC-UHFFFAOYSA-N
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Description

2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diisopropyl-2-oxoacetamide is a synthetic organic compound with the molecular formula C19H21N3O2 It is characterized by the presence of a pyrrole ring substituted with a cyanophenyl group and an oxoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diisopropyl-2-oxoacetamide typically involves the reaction of 2-cyanophenylhydrazine with an appropriate pyrrole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The resulting intermediate is then treated with diisopropylamine and an acylating agent, such as oxalyl chloride, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diisopropyl-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyanophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the cyanophenyl group.

Scientific Research Applications

2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diisopropyl-2-oxoacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide: A similar compound with dimethyl groups instead of diisopropyl groups.

    2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-2-oxo-N,N-bis(propan-2-yl)acetamide: Another closely related compound with slight variations in the substituents.

Uniqueness

2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diisopropyl-2-oxoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diisopropyl groups may enhance its stability and solubility compared to similar compounds with different substituents.

Properties

IUPAC Name

2-[1-(2-cyanophenyl)pyrrol-2-yl]-2-oxo-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-13(2)22(14(3)4)19(24)18(23)17-10-7-11-21(17)16-9-6-5-8-15(16)12-20/h5-11,13-14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGJONZFLQQPEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C(=O)C1=CC=CN1C2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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